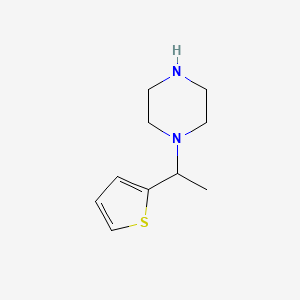

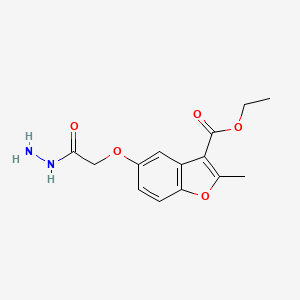

1-(1-Thiophen-2-ylethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

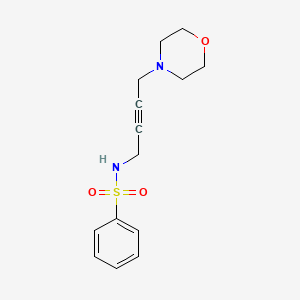

The molecular structure of 1-(1-Thiophen-2-ylethyl)piperazine consists of a six-membered ring containing two nitrogen atoms.Chemical Reactions Analysis

Piperazine derivatives, including this compound, can undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 196.31.科学的研究の応用

Allosteric Enhancers of the A1 Adenosine Receptor

A series of derivatives including 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. These compounds demonstrate significant activity in binding and functional studies, indicating potential therapeutic applications (Romagnoli et al., 2008).

Antidepressant Research

The synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including thiophene derivatives, has been explored for potential antidepressant applications with a dual mode of action, involving serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).

Antimicrobial Activity

Derivatives such as 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine have shown potent antimicrobial activity, including against gram-negative bacterial strains and fungi, suggesting their potential in addressing infectious diseases (Mishra & Chundawat, 2019).

Anticancer Potential

Polyfunctional substituted 1,3-thiazoles with piperazine substituents have exhibited significant anticancer activity in vitro on various cancer cell lines, highlighting their therapeutic potential in oncology (Turov, 2020).

Synthesis of Psychiatric Medications

Derivatives like 1-(benzo[b]thiophen-4-yl)piperazine have been synthesized via novel methods, showing potential for use in the synthesis of antipsychotic drugs such as brexpiprazole (Kumar et al., 2018).

Antitubercular Agents

Novel compounds involving thiophene and piperazine moieties have been synthesized and shown potent antitubercular activity, indicating a potential new avenue for treating tuberculosis (Marvadi et al., 2019).

Molecular Associations for Diabetes Treatment

Studies on molecular associations between thiophene-piperazine derivatives and other compounds have shown improvements in solubility, with potential applications in treating diabetes (Devine et al., 2020).

作用機序

Target of Action

Piperazine compounds, which 1-(1-thiophen-2-ylethyl)piperazine is a derivative of, are known to act as gaba receptor agonists . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

One study mentions the discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors . Phosphoglycerate dehydrogenase (PHGDH) controls flux through the biosynthetic pathway for the amino acid serine . This suggests that this compound might affect similar pathways.

Pharmacokinetics

Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . This suggests that this compound might have similar pharmacokinetic properties.

Result of Action

Piperazine compounds are known to paralyze parasites, allowing the host body to easily remove or expel the invading organism . This suggests that this compound might have similar effects.

Safety and Hazards

生化学分析

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative .

Cellular Effects

Some piperazine derivatives have been found to have cytotoxic effects on cancer cells . These compounds can induce apoptosis, a form of programmed cell death, in cancer cells .

Molecular Mechanism

Piperazine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some piperazine derivatives have been found to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Some piperazine compounds have been found to have dose-dependent effects in animal models .

Metabolic Pathways

Piperazine compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Piperazine compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Some piperazine derivatives have been found to localize to specific compartments or organelles within cells .

特性

IUPAC Name |

1-(1-thiophen-2-ylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-9(10-3-2-8-13-10)12-6-4-11-5-7-12/h2-3,8-9,11H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNYFCJKJIBFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2598888.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2598890.png)

![ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2598908.png)

![2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2598909.png)